molecular formula C12H6Cl2N2 B11864558 5-(3,5-Dichlorophenyl)nicotinonitrile CAS No. 1346692-01-0

5-(3,5-Dichlorophenyl)nicotinonitrile

Cat. No.: B11864558
CAS No.: 1346692-01-0
M. Wt: 249.09 g/mol
InChI Key: VNPBBQAGKHOPSA-UHFFFAOYSA-N
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Description

Overview of Pyridine-3-Carbonitrile Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine-3-carbonitrile, or nicotinonitrile, scaffold is a foundational structural motif in the fields of organic and medicinal chemistry. ekb.egresearchgate.net As a six-membered nitrogen-containing heterocycle, pyridine (B92270) and its derivatives are integral to the structure of over 7,000 existing drug molecules. nih.gov The pyridine ring's poor basicity and potential for water solubility make it a valuable component in pharmaceutical design. nih.gov

Nicotinonitrile derivatives, specifically, have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. ekb.egnih.gov This versatility has led to their incorporation into several marketed drugs, such as bosutinib, neratinib, and milrinone. researchgate.net The cyanopyridine moiety is recognized for its ability to interact with various biological targets. For instance, certain derivatives have been identified as inhibitors of enzymes like Pim-1 kinase, which is implicated in cancer progression. nih.govnih.gov The synthetic accessibility and the capacity for diverse functionalization of the pyridine ring make the nicotinonitrile scaffold a privileged structure in the development of novel therapeutic agents. nih.govlongdom.org

Strategic Importance of Halogenated Phenyl Moieties in Nicotinonitrile Derivatives for Advanced Chemical Research

The incorporation of halogen atoms, particularly on phenyl rings, is a well-established strategy in modern drug design and discovery. researchgate.net Halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netdntb.gov.ua In the context of nicotinonitrile derivatives, the addition of a halogenated phenyl group can modulate the compound's electronic and steric properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. ontosight.ai

A key factor in the strategic importance of halogens is their ability to form halogen bonds, which are non-covalent interactions between a covalently bound halogen atom and a Lewis base. researchgate.netnih.gov These interactions can play a crucial role in the binding of a ligand to its receptor, enhancing both affinity and selectivity. nih.govacs.org For example, the introduction of a 4-chlorophenyl moiety in a series of inhibitors for human Cathepsin L demonstrated the positive contribution of halogen bonding to ligand-target interactions. acs.org Furthermore, halogen substituents can block sites of metabolic oxidation, increasing the drug's half-life. dntb.gov.ua The presence of multiple chlorine atoms, as in a dichlorophenyl group, can further amplify these effects, making such moieties valuable for optimizing lead compounds in advanced chemical research. ontosight.ai

Research Trajectories for Novel 5-(3,5-Dichlorophenyl)nicotinonitrile Chemistry

Given the established significance of both the nicotinonitrile core and halogenated phenyl substituents, this compound represents a compound of considerable interest for future research. Potential research trajectories can be directed toward synthesizing novel derivatives, exploring its chemical reactivity, and investigating its potential biological activities.

Synthesis and Derivatization: Future work could focus on the development of novel synthetic methodologies for this compound and its analogues. Research could explore the further functionalization of the pyridine ring or the nitrile group to create a library of related compounds. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing precursors for a wide range of new molecules.

Exploration of Biological Activity: A primary research trajectory would involve screening this compound and its derivatives for various biological activities. Based on the known properties of related scaffolds, key areas of investigation would include:

Anticancer Activity: Many nicotinonitrile derivatives exhibit potent cytotoxic effects against various cancer cell lines. nih.govnih.gov Research could focus on evaluating this compound's efficacy against panels of human cancer cells and identifying its molecular targets, such as protein kinases (e.g., PIM-1). nih.govacs.org

Enzyme Inhibition: The specific substitution pattern may confer inhibitory activity against other enzyme classes. Screening against a broad range of enzymes could uncover novel therapeutic applications.

Physicochemical and Structural Studies: Detailed investigation of the compound's physicochemical properties is warranted. X-ray crystallography studies could elucidate the solid-state structure and confirm the role of halogen bonding in its crystal packing. These fundamental studies would provide a solid foundation for any subsequent drug design and development efforts based on this scaffold.

Compound Information

Below are tables detailing the properties of this compound and other related compounds mentioned in this article.

Table 1: Properties of this compound

Property Value Source
CAS Number 393857-01-7 parchem.com
Molecular Formula C12H6Cl2N2 parchem.com
Synonyms 5-(3,5-dichlorophenyl)pyridine-3-carbonitrile parchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346692-01-0

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H

InChI Key

VNPBBQAGKHOPSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 5 3,5 Dichlorophenyl Nicotinonitrile

Retrosynthetic Approaches and Key Intermediates

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgfiveable.meias.ac.in For 5-(3,5-Dichlorophenyl)nicotinonitrile, the primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the dichlorophenyl group, and the bonds forming the pyridine ring itself.

A primary retrosynthetic disconnection breaks the bond between the pyridine C5 and the 3,5-dichlorophenyl group. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step. libretexts.org This approach would utilize a 5-halonicotinonitrile (e.g., 5-bromonicotinonitrile) and (3,5-dichlorophenyl)boronic acid as key intermediates.

Further deconstruction of the 5-halonicotinonitrile scaffold leads to strategies for the formation of the pyridine ring. These strategies often involve the condensation of smaller, acyclic precursors.

Malononitrile-Mediated Condensation Reactions for Nicotinonitrile Formation

The formation of the nicotinonitrile ring can be efficiently achieved through condensation reactions involving malononitrile. nih.govresearchgate.netrsc.orgnih.gov This approach typically involves the reaction of a Michael acceptor, derived from a 1,3-dicarbonyl compound or its equivalent, with malononitrile in the presence of an ammonia source. The reaction proceeds through a series of condensations and cyclization to form the substituted pyridine ring.

For the synthesis of a precursor to this compound, one could envision a multi-step process starting with precursors that already contain or can be easily functionalized with the desired substitution pattern.

Multi-component Reaction Strategies for Pyridine Core Assembly

Multi-component reactions (MCRs) offer an efficient pathway to construct the pyridine core of this compound in a single step from three or more starting materials. researchgate.nettandfonline.comscielo.br The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted for this purpose. eurekaselect.comwikipedia.org A typical MCR for a related nicotinonitrile might involve an aldehyde, a β-keto ester or equivalent, malononitrile, and an ammonia source like ammonium (B1175870) acetate. nih.govnih.gov

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Conditions Product Type
Aromatic AldehydeMalononitrileActive Methylene CompoundAmmonium AcetatePiperidine, Ethanol, Reflux2-Amino-3-cyanopyridine
1,3-DicarbonylMalononitrileAmmonium Acetate-Ethanol, RefluxSubstituted Nicotinonitrile
ChalconeMalononitrileAmmonium Acetate-Ethanol, Reflux2-Amino-4,6-diaryl-nicotinonitrile researchgate.net

This table presents generalized multi-component reaction strategies for the synthesis of substituted nicotinonitriles.

Strategies for Introducing the 3,5-Dichlorophenyl Substituent

A key step in the synthesis of the target molecule is the introduction of the 3,5-dichlorophenyl group. The most versatile and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organic halide.

In a plausible synthetic route, 5-bromonicotinonitrile would be reacted with (3,5-dichlorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%)
5-Bromonicotinonitrile(3,5-Dichlorophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Water75-90 (Estimated)
5-Iodonicotinonitrile(3,5-Dichlorophenyl)boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane80-95 (Estimated)

This table illustrates typical conditions for the Suzuki-Miyaura coupling to form 5-arylnicotinonitriles. Yields are estimated based on similar reactions reported in the literature.

Functional Group Interconversions on Existing Nicotinonitrile Scaffolds

Another synthetic strategy involves performing functional group interconversions on a pre-existing, suitably substituted nicotinonitrile scaffold. fiveable.me For instance, a nicotinonitrile derivative bearing a leaving group at the 5-position, such as a halogen, can be converted to the desired product.

Alternatively, a nicotinonitrile with a different functional group at the 5-position could be transformed into the 3,5-dichlorophenyl moiety through a series of reactions. However, the direct introduction of the aryl group via cross-coupling is generally more efficient.

Catalytic Systems and Reaction Environment Optimization

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalytic systems and the optimization of reaction conditions.

Role of Basic and Acidic Catalysts in Nicotinonitrile Synthesis

Both basic and acidic catalysts play crucial roles in the synthesis of the nicotinonitrile core. researchgate.net

Basic Catalysts:

Basic catalysts, such as piperidine, triethylamine, or sodium hydroxide, are commonly employed in condensation reactions for pyridine synthesis. researchgate.netsmolecule.comekb.eg Their primary role is to deprotonate active methylene compounds like malononitrile, generating a nucleophilic carbanion. This carbanion then participates in Michael additions and subsequent cyclization reactions to form the pyridine ring. nih.gov The choice of base can influence reaction rates and yields.

Catalyst Role Typical Reactions
PiperidineDeprotonation of active methylene compoundsKnoevenagel condensation, Michael addition
TriethylamineNon-nucleophilic base for various condensationsHantzsch-type pyridine synthesis
Sodium HydroxideStrong base for chalcone formation and cyclizationsClaisen-Schmidt condensation

This table outlines the roles of common basic catalysts in nicotinonitrile synthesis.

Acidic Catalysts:

Acidic catalysts, such as p-toluenesulfonic acid (PTSA) or Lewis acids like zinc chloride, can also facilitate pyridine synthesis. researchgate.neteurekaselect.com They activate carbonyl groups towards nucleophilic attack and can catalyze dehydration steps in the cyclization process. wikipedia.org In some multi-component reactions, an acidic catalyst can promote the formation of key intermediates. organic-chemistry.org For instance, in the Hantzsch synthesis, an acid catalyst can facilitate the condensation of the aldehyde with the β-keto ester. wikipedia.org

Applications of Transition Metal Catalysis in Cross-Coupling Reactions (e.g., for aryl-pyridine bond formation)

Transition metal catalysis is a cornerstone for the formation of the critical aryl-pyridine bond in this compound. Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent, offering versatile and high-yielding pathways to construct biaryl systems.

Suzuki-Miyaura Coupling: This reaction is a widely used method for C-C bond formation, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com For the synthesis of the target molecule, this would typically involve the reaction of a 5-halonicotinonitrile (e.g., 5-bromonicotinonitrile) with 3,5-dichlorophenylboronic acid. The versatility of the Suzuki coupling allows for a broad range of functional groups to be tolerated on both coupling partners. tcichemicals.comlibretexts.org Catalyst systems often employ palladium acetate [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with various phosphine ligands used to optimize reactivity and yield. mdpi.comnih.gov The reaction is generally robust, and advancements have enabled its use in aqueous media, aligning with green chemistry principles. nih.gov

Negishi Coupling: The Negishi coupling provides another powerful route, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. thermofisher.com The synthesis of this compound via this route could involve coupling a 5-halonicotinonitrile with a (3,5-dichlorophenyl)zinc halide. Palladium catalysts generally offer higher yields and broader functional group compatibility compared to nickel. wikipedia.org While highly effective, the air and moisture sensitivity of the required organozinc reagents can be a drawback, sometimes limiting its industrial application compared to the Suzuki reaction. wikipedia.orgopenochem.org

Table 1: Comparison of Common Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Reaction Nucleophile Electrophile Typical Catalyst Key Advantages
Suzuki-Miyaura Coupling Organoboron (e.g., Boronic acid) Organic Halide/Triflate Palladium Air/moisture stability of reagents, wide functional group tolerance, commercially available reagents. tcichemicals.comlibretexts.org

| Negishi Coupling | Organozinc | Organic Halide/Triflate | Palladium or Nickel | High reactivity, high regio- and stereoselectivity, broad scope. organic-chemistry.orgthermofisher.com |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, significantly accelerating reaction rates and often improving product yields. epcp.ac.inrasayanjournal.co.in By using microwave radiation to rapidly heat the reactants, reactions that might take hours or days under conventional heating can often be completed in minutes. epcp.ac.innih.gov

This technique is highly applicable to the transition metal-catalyzed synthesis of compounds like this compound. The precise and rapid heating provided by microwaves can lead to cleaner reactions with fewer by-products. mdpi.com For instance, Suzuki or Negishi coupling reactions can be performed in a dedicated microwave reactor, allowing for precise control over temperature and pressure. nih.gov This leads to enhanced efficiency, reduced energy consumption, and the potential for higher throughput in synthesizing libraries of related compounds. epcp.ac.inwjarr.com The use of high-boiling point polar solvents like DMF, DMSO, or ethanol is common in these protocols due to their ability to efficiently absorb microwave energy. mdpi.com

Table 2: Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours epcp.ac.in
Energy Efficiency Lower Higher wjarr.com
Yields Often lower to moderate Often higher mdpi.com
Side Reactions More prevalent Reduced mdpi.com

| Heating Mechanism | Conduction/Convection (vessel walls) | Direct molecular interaction with radiation epcp.ac.in |

Solvent-Free and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing synthetic route design, aiming to minimize environmental impact by reducing waste, using safer solvents, and improving energy efficiency. wjarr.com

Green Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents. For reactions like the Suzuki coupling, water can be an effective medium, particularly with the use of water-soluble catalysts and phase-transfer agents. tcichemicals.com Dihydrolevoglucosenone, marketed as Cyrene™, is another emerging green solvent derived from cellulose that serves as a biodegradable and less toxic alternative to polar aprotic solvents like DMF and NMP. researchgate.netunimi.it

Solvent-Free Reactions: An even more sustainable approach is to conduct reactions under solvent-free conditions. mdpi.com This can be achieved through mechanochemical methods, such as grinding or ball-milling, where mechanical energy is used to initiate the reaction between solid reactants. These techniques eliminate solvent waste entirely and can lead to the formation of unique products. Microwave-assisted synthesis can also be performed without a solvent, further enhancing the green credentials of a synthetic protocol. mdpi.com Such strategies align with the core principles of green chemistry by preventing waste generation at the source. wjarr.com

Isolation and Purification Techniques for this compound

Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and by-products. The specific techniques employed depend on the physical properties of this compound and the impurities present.

A typical workup procedure for a cross-coupling reaction involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent. The organic layers are then combined, washed (e.g., with brine), dried over an agent like sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

The primary methods for purification include:

Crystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for obtaining high purity and yield.

Column Chromatography: For mixtures that are difficult to separate by crystallization, flash column chromatography is the preferred method. The crude product is loaded onto a stationary phase (typically silica gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product.

Distillation: If the compound is a thermally stable liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be used for purification. This technique separates compounds based on differences in their boiling points.

The final pure product is typically characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis to confirm its identity and purity.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3,5 Dichlorophenyl Nicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of 5-(3,5-dichlorophenyl)nicotinonitrile is anticipated to reveal distinct signals corresponding to the protons on both the pyridine (B92270) and the dichlorophenyl rings. The protons of the pyridine ring are expected to appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom and the nitrile group.

The expected proton environments are:

Pyridine Ring Protons: The protons at positions 2, 4, and 6 of the nicotinonitrile ring system would each give rise to a unique signal. Due to spin-spin coupling, these signals would likely appear as multiplets.

Dichlorophenyl Ring Protons: The 3,5-dichlorophenyl group has two equivalent protons at positions 2' and 6', which would produce one signal, and a single proton at position 4', which would produce another. These would likely appear as a doublet and a triplet, respectively, due to coupling.

Based on data for structurally similar compounds like 3-cyanopyridine (B1664610) and 3,5-dichlorobenzonitrile, the approximate chemical shifts can be predicted. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 (Pyridine) 8.9 - 9.2 Doublet
H-4 (Pyridine) 8.0 - 8.3 Doublet of doublets
H-6 (Pyridine) 8.8 - 9.1 Doublet
H-2', H-6' (Dichlorophenyl) 7.5 - 7.7 Doublet

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the local electronic environment.

Key expected signals include:

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring will have shifts influenced by the nitrogen atom and the substituents.

Dichlorophenyl Ring Carbons: The carbons of the dichlorophenyl ring will show shifts characteristic of a substituted benzene (B151609) ring, with the carbons bearing chlorine atoms appearing at a lower field.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C-CN 117 - 119
C-2 (Pyridine) 150 - 155
C-3 (Pyridine) 110 - 115
C-4 (Pyridine) 135 - 140
C-5 (Pyridine) 130 - 135
C-6 (Pyridine) 150 - 155
C-1' (Dichlorophenyl) 138 - 142
C-2', C-6' (Dichlorophenyl) 128 - 132
C-3', C-5' (Dichlorophenyl) 134 - 138

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Elucidating Complex Spin Systems

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity of the protons within the pyridine and dichlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., nitrile stretch)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic vibration is that of the nitrile group.

Nitrile (C≡N) Stretch: Aromatic nitriles typically exhibit a strong, sharp absorption band in the region of 2240-2220 cm⁻¹. spectroscopyonline.com This intense and uniquely positioned peak is a clear indicator of the presence of the nitrile functional group. spectroscopyonline.com

Aromatic C-H Stretch: Absorptions corresponding to the stretching of C-H bonds on the aromatic rings are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the region of 1600-1450 cm⁻¹ are anticipated due to the carbon-carbon double bond stretching vibrations within the pyridine and dichlorophenyl rings.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Data

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H 3100 - 3000 Medium
Nitrile C≡N 2240 - 2220 Strong, Sharp
Aromatic C=C 1600 - 1450 Medium to Strong

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Molecular Ion Peak (M⁺): The molecular formula for this compound is C₁₂H₆Cl₂N₂. The molecular weight is approximately 261.1 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2, M+4) with relative intensities determined by the number of chlorine atoms.

Fragmentation Pattern: Upon ionization, the molecular ion can fragment into smaller, charged species. Expected fragmentation pathways for this molecule could involve the loss of the nitrile group, cleavage of the bond between the two aromatic rings, or the loss of chlorine atoms. libretexts.orgchemguide.co.uk The fragmentation pattern provides a fingerprint that can be used to confirm the structure. libretexts.orgchemguide.co.uk

Predicted Mass Spectrometry Data

Ion m/z (for ³⁵Cl) Identity
[M]⁺ 260 Molecular Ion
[M+2]⁺ 262 Molecular Ion with one ³⁷Cl
[M+4]⁺ 264 Molecular Ion with two ³⁷Cl
[M-CN]⁺ 234 Loss of nitrile group
[C₅H₃N-CN]⁺ 101 Nicotinonitrile fragment

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While no specific crystal structure data for this compound has been found in the surveyed literature, such an analysis would provide:

Unambiguous Connectivity: Confirmation of the atom-to-atom connectivity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can offer insights into the electronic nature of the molecule.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions. This is crucial for understanding the solid-state properties of the compound.

The acquisition of single-crystal X-ray diffraction data would be the ultimate confirmation of the structural elucidation performed by the other spectroscopic methods.

Other Advanced Spectroscopic Methods for Deeper Insights (e.g., Raman, UV-Vis absorption, fluorescence)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, a deeper understanding of the structural and electronic properties of this compound can be achieved through other advanced spectroscopic techniques. Raman spectroscopy, UV-Vis absorption spectroscopy, and fluorescence spectroscopy offer complementary information on the vibrational modes, electronic transitions, and photoluminescent characteristics of the molecule.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. While a specific Raman spectrum for this compound is not extensively reported in publicly available literature, the expected vibrational frequencies can be inferred from analyses of structurally similar compounds, such as 3,5-dichlorobenzonitrile. nih.gov The key vibrational modes are associated with the dichlorinated phenyl ring and the nicotinonitrile moiety.

The Raman spectrum is anticipated to be dominated by characteristic peaks corresponding to C-C stretching vibrations within the aromatic rings, C-H bending, and the stretching of the C-Cl and C≡N bonds. Density Functional Theory (DFT) calculations on related molecules have been used to assign these vibrational modes. nih.gov

Table 1: Predicted Prominent Raman Shifts for this compound based on Analogous Compounds

Predicted Raman Shift (cm⁻¹)Vibrational Mode Assignment
~2230C≡N stretching of the nitrile group
~1600 - 1550Aromatic C=C stretching in the phenyl and pyridine rings
~1280 - 1240Aromatic C-H in-plane bending
~1100 - 1050Ring breathing modes
~800 - 750C-Cl stretching vibrations
~450 - 400Out-of-plane ring deformations

Note: These are predicted values and may vary in experimental conditions.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions. iosrjournals.org

The UV-Vis spectrum of nicotinonitrile derivatives generally exhibits strong absorption bands in the ultraviolet region. iosrjournals.org The presence of the 3,5-dichlorophenyl substituent is expected to influence the position and intensity of these absorption maxima (λmax). The conjugation between the phenyl and pyridine rings allows for delocalization of π-electrons, affecting the energy of the electronic transitions. masterorganicchemistry.com Solvatochromic effects, where the absorption maximum shifts with solvent polarity, are also commonly observed in such compounds. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Aromatic Nitriles in Different Solvents

SolventTypical λmax Range (nm) for π → π* TransitionsMolar Absorptivity (ε) Range (M⁻¹cm⁻¹)
Hexane250 - 28010,000 - 25,000
Ethanol255 - 28512,000 - 28,000
Dioxane258 - 29011,000 - 26,000

Note: This table provides typical ranges for similar compounds and the exact values for this compound may differ.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic structure and excited state properties of a molecule. Upon absorption of light, a molecule is promoted to an excited electronic state. For fluorescent molecules, relaxation to the ground state is accompanied by the emission of a photon. The difference between the absorption and emission maxima is known as the Stokes shift.

Nicotinonitrile-based compounds have been investigated as fluorescent dyes. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. The introduction of the dichlorophenyl group can influence the fluorescence behavior through electronic and steric effects. Intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part is a common phenomenon in such systems and can lead to interesting photophysical properties. beilstein-journals.org

Table 3: General Fluorescence Characteristics of Nicotinonitrile Derivatives

ParameterTypical Range/Observation
Excitation Wavelength (nm)Typically corresponds to the λmax from UV-Vis absorption, e.g., 260 - 300 nm.
Emission Wavelength (nm)Generally in the range of 320 - 450 nm, often showing a significant Stokes shift.
Fluorescence Quantum Yield (ΦF)Can vary widely from low to high (0.1 to >0.9) depending on the specific substituents and solvent. researchgate.net
Stokes Shift (nm)Typically in the range of 50 - 150 nm.

Note: These are general characteristics, and specific measurements for this compound are required for precise data.

Computational and Theoretical Studies on 5 3,5 Dichlorophenyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Ground State Properties

No published data are available.

Geometry Optimization and Conformational Analysis

No published data are available.

Electronic Structure Analysis, including Charge Distribution

No published data are available.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies and Localization)

No published data are available.

Molecular Electrostatic Potential (MEP) Surfaces

No published data are available.

Quantum Chemical Descriptors and Reactivity Indices

No published data are available.

Reaction Mechanism Elucidation through Computational Transition State Analysis

No published data are available.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focusing on "5-(3,5-Dichlorophenyl)nicotinonitrile" that address the topics of solvent effects modeling, intermolecular interactions, or dimerization.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this specific compound as per the provided outline. The instructions to focus solely on "this compound" and not introduce information from other compounds cannot be fulfilled due to the absence of dedicated research in these particular areas for this molecule.

Structure Activity Relationship Sar Investigations of 5 3,5 Dichlorophenyl Nicotinonitrile Analogues

Methodological Frameworks for SAR Studies in Nicotinonitrile Derivatives

The investigation of structure-activity relationships for nicotinonitrile derivatives employs a combination of experimental and computational methodologies to build a comprehensive understanding of the molecular features governing their biological effects. oncodesign-services.com

Experimental SAR Methodologies: The foundational approach to SAR involves the systematic synthesis and biological evaluation of a series of analogues. oncodesign-services.com This process typically includes:

Analogue Synthesis: A library of compounds is created by making targeted modifications to the lead structure, 5-(3,5-Dichlorophenyl)nicotinonitrile. This includes altering the substitution pattern on the phenyl ring, modifying the pyridine (B92270) core, or replacing the cyano group with other functionalities.

Biological Testing: Each synthesized analogue is subjected to a panel of biological assays to measure its activity. For kinase inhibitors, a common target for this class of compounds, these assays would measure enzyme inhibition (e.g., determining IC₅₀ values). nih.gov

Data Analysis: The biological data is correlated with the structural modifications to identify key features. This analysis helps pinpoint which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency or selectivity. oncodesign-services.com

Computational SAR Methodologies: Computational techniques are used to rationalize experimental findings and predict the activity of novel compounds, thereby guiding more efficient analogue design.

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein, such as a kinase. nih.gov By predicting the binding mode and interactions, docking can explain why certain structural modifications enhance or diminish activity. It helps to visualize key interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the target's active site. nih.gov

3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of molecules (steric, electrostatic fields) and their biological activity. These models can generate contour maps that highlight regions where modifications are likely to improve activity. nih.gov

By integrating these experimental and computational frameworks, researchers can systematically explore the SAR of this compound analogues, leading to the rational design of more potent and selective therapeutic agents.

Positional and Substituent Effects of Halogenation on the Phenyl Ring

The 3,5-dichloro substitution pattern on the phenyl ring of the parent compound is a critical determinant of its biological activity. The nature, number, and position of halogen substituents can profoundly influence binding affinity and selectivity, primarily through steric and electronic effects, and their ability to form halogen bonds. nih.gov

Impact of Halogen Type and Position: SAR studies on various heterocyclic scaffolds have revealed key trends related to halogenation:

Halogen Identity: In some series of kinase inhibitors, increasing the size of the halogen (e.g., from chlorine to bromine) can enhance inhibitory power. researchgate.netsci-hub.se However, this is not a universal rule, and in some cases, chlorine represents the optimal substituent. nih.gov

Positional Isomerism: The location of the halogens is crucial. For example, studies on kinase inhibitors with a 2,4-dihalophenyl moiety have shown this specific arrangement to be critical for the structural stability of the drug-enzyme complex, often through the formation of halogen bonds with the protein backbone. nih.gov While direct SAR data for moving the chlorines on the 5-phenylnicotinonitrile scaffold is limited, it is anticipated that altering the 3,5-dichloro pattern to other arrangements (e.g., 2,4-dichloro, 3,4-dichloro nih.gov) would significantly impact the molecule's shape and its ability to fit into a specific binding pocket.

Number of Halogens: The addition or removal of halogen substituents alters the compound's lipophilicity and steric profile. A review of pyridine derivatives noted that, in some contexts, the presence of halogen atoms was correlated with lower antiproliferative activity compared to derivatives with hydrogen bond-donating groups like -OH or -NH₂. nih.gov

The table below summarizes hypothetical SAR trends for halogen modifications on the phenyl ring, based on general principles observed in related heterocyclic compounds.

ModificationExpected Impact on ActivityRationale
Positional Isomers
2,4-DichlorophenylPotentially alteredDifferent spatial arrangement affects fit in the binding pocket; may enable or disrupt key halogen bonds. nih.gov
3,4-DichlorophenylPotentially alteredChanges in dipole moment and steric profile could affect binding affinity. nih.gov
4-MonochlorophenylLikely reducedLoss of steric bulk and electronic influence from the second chlorine atom.
Halogen Substitution
3,5-DifluorophenylPotentially reducedFluorine is smaller and has different electronic properties than chlorine; may form weaker halogen bonds. nih.gov
3,5-DibromophenylPotentially increased or decreasedBromine is larger and more polarizable, which can enhance binding but may also introduce steric clashes. researchgate.net

These relationships highlight that the 3,5-dichloro substitution is a highly specific structural feature. Any modification to this pattern would require careful evaluation to understand its effect on the target interaction.

Impact of Modifications to the Nicotinonitrile Core Structure on SAR

The nicotinonitrile (3-cyanopyridine) ring serves as the central scaffold, and its modification is a key strategy for modulating biological activity. Changes to the pyridine ring itself, or to the substituents attached to it, can alter the molecule's geometry, electronic distribution, and the potential for interactions with a biological target.

SAR studies on related heterocyclic systems provide valuable insights into how such modifications could affect the activity of this compound analogues:

Substitution on the Pyridine Ring: Introducing substituents at other positions on the pyridine ring can fine-tune activity. For instance, in a series of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which share the cyanopyridine core, the nature of the substituent at the 4-position (often an aryl group) and the 6-position (a sulfanyl (B85325) group) were critical for their activity as adenosine (B11128) receptor ligands. nih.gov In another study on nicotinic receptor agonists, bulky substituents at the 6-position of the pyridine ring were found to reduce affinity, indicating steric constraints in the receptor's binding site.

Bioisosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with other heterocycles is a common strategy to explore new chemical space and improve properties. For example, in the development of MtbTMPK inhibitors, a cyanopyridone ring was found to be a suitable bioisostere for a thymine (B56734) ring, conserving key interactions with the enzyme. nih.gov Similarly, replacing the nicotinonitrile core with other nitrogen-containing heterocycles like pyrazolopyridine or furopyridine has yielded potent CDK2 inhibitors. nih.gov

Modifications to Core Amino Groups: In many biologically active nicotinonitriles, an amino group is present at the 2-position. Modifications to this group can have a significant impact. For example, converting the amino group in 2-aminonicotinonitrile derivatives into thiolate salts resulted in compounds with good molluscicidal activity. nih.gov

The table below illustrates potential modifications to the nicotinonitrile core and their predicted effects on activity, based on findings from related compound series.

Modification to Nicotinonitrile CoreExample of Resulting StructurePotential SAR ImplicationReference Analogue
Introduction of a 2-amino group2-Amino-5-(3,5-dichlorophenyl)nicotinonitrileCan provide an additional hydrogen bond donor site, potentially increasing binding affinity.2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines nih.gov
Replacement with Pyridone5-(3,5-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileThe pyridone oxygen can act as a hydrogen bond acceptor, mimicking interactions of other heterocycles like thymine.Cyanopyridone-based agents nih.gov
Fusion with another ring5-(3,5-Dichlorophenyl)pyrazolo[3,4-b]pyridine-3-carbonitrileCreates a more rigid, planar system which can alter binding mode and selectivity.Pyrazolopyridine CDK2 inhibitors nih.gov
Isosteric replacement of ring nitrogen3-(3,5-Dichlorophenyl)-5-cyanobenzene (a phenylpyrimidine analogue)Alters the hydrogen bonding capacity and electronics of the core, potentially changing selectivity for different targets.Nicotinic receptor agonists nih.gov

These examples demonstrate that the nicotinonitrile core is a versatile scaffold that allows for extensive chemical modification to optimize interactions with a biological target.

Role of the Cyano Group and its Derivatives in Modulating Structure-Activity

The nitrile (cyano) group is a small, polar functional group that plays a crucial role in the molecular recognition of many pharmaceuticals. nih.gov In this compound, its unique electronic properties and ability to act as a hydrogen bond acceptor make it a key contributor to biological activity.

Key Roles of the Nitrile Group:

Hydrogen Bond Acceptor: The nitrile nitrogen possesses a lone pair of electrons and can act as a strong hydrogen bond acceptor. X-ray crystallography studies of various nitrile-containing drugs have confirmed the formation of hydrogen bonds between the nitrile nitrogen and amino acid residues (like serine or arginine) or with water molecules within the active site of a protein. nih.gov This interaction can be a critical anchor point for the ligand in the binding pocket.

Dipole-Dipole and Polar Interactions: The strong dipole moment of the C≡N bond allows it to engage in favorable polar interactions within a protein's active site. Its electron-withdrawing nature also polarizes the adjacent pyridine ring, which can influence π-π stacking interactions. nih.gov

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation. In most nitrile-containing drugs, it passes through the body unchanged, contributing to a more favorable pharmacokinetic profile. nih.gov

Bioisosteric Replacements and Derivatives: A common strategy in SAR studies is to replace the cyano group with other functional groups (bioisosteres) to probe its importance and potentially improve properties.

Halogen Bioisostere: The nitrile group can sometimes mimic the properties of a halogen atom. However, a study comparing fluorine and cyano substituents on an indole (B1671886) ring found that the two groups could be bioisosteric, leading to compounds with very comparable biological profiles. researchgate.net

Ketone/Amide Bioisostere: The nitrile group can function as a bioisostere for a carbonyl group in a ketone or amide. nih.gov Recently, the N-cyano sulfilimine group has been explored as a nonclassical amide bond bioisostere, demonstrating that cyano-containing functionalities can effectively replace amide groups while retaining potent biological activity. rsc.orgrsc.org

Conversion to Other Functional Groups: The cyano group can be chemically transformed into other functionalities to explore SAR. For example, converting the nitrile in certain nicotinonitrile derivatives to a thiolate salt produced compounds with enhanced activity, demonstrating that derivatives of the cyano group can lead to new interaction possibilities. nih.gov

The following table summarizes the potential outcomes of modifying the cyano group.

ModificationExampleRationale / Potential Effect
Replacement with -H5-(3,5-Dichlorophenyl)pyridineLoss of key hydrogen bond acceptor and polar interactions, likely leading to a significant drop in activity.
Replacement with -F5-(3,5-Dichlorophenyl)-3-fluoropyridineMay retain some activity if the primary role is electronic, but loses the specific hydrogen bonding geometry of the nitrile. Could be a bioisostere in some contexts. researchgate.net
Replacement with -CONH₂ (Amide)5-(3,5-Dichlorophenyl)nicotinamideIntroduces both hydrogen bond donor and acceptor capabilities, potentially altering the binding mode or improving interactions.
Conversion to Thiolate SaltPiperidinium 5-(3,5-dichlorophenyl)pyridine-3-thiolateIntroduces a charged group, which could form ionic interactions and improve water solubility. nih.gov

These studies underscore that the cyano group is not merely a passive substituent but an active pharmacophoric element whose interactions are critical for the biological activity of this compound analogues.

Influence of Molecular Rigidity and Conformational Flexibility on Activity

Conformational Preferences of Biaryl Systems:

Non-Planarity: Unsubstituted biphenyl (B1667301) is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 44-45° between the two rings. This twist is a compromise between two opposing forces: π-conjugation, which favors a planar arrangement, and steric repulsion between the ortho-hydrogens, which favors a perpendicular (90°) arrangement. libretexts.org

Rotational Barrier: The energy barrier to rotation through the planar conformation is relatively low for unsubstituted biphenyl, allowing for rapid interconversion between twisted enantiomeric forms at room temperature. libretexts.org

SAR Implications of Flexibility and Rigidity: The balance between conformational flexibility and rigidity is crucial for biological activity.

Receptor Binding: A drug molecule must adopt a specific conformation (the "bioactive conformation") to fit optimally into the binding site of its target. A degree of flexibility allows the molecule to adapt its shape to the receptor upon binding, which can be entropically favorable. However, too much flexibility means the molecule spends less time in its bioactive conformation, which is entropically costly.

Conformational Restriction: Medicinal chemists often seek to rigidify a flexible molecule by introducing structural constraints, such as fusing rings or introducing bulky groups. If the rigidified conformation matches the bioactive one, a significant increase in potency can be achieved. This strategy was employed in the development of nicotinic receptor agonists, where replacing flexible sidechains with conformationally rigid cyclic amines led to active compounds. nih.gov

Biaryl Analogues: For biaryl molecules like this compound, the dihedral angle between the phenyl and pyridine rings is a critical parameter. ic.ac.uknih.gov The binding pocket of a target enzyme will have a preferred geometry, and analogues that are pre-organized into a similar low-energy conformation, or can easily adopt it, are likely to exhibit higher affinity. Computational studies can be used to calculate the conformational energy profile, identifying low-energy conformations and the barriers between them. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogues based on this compound, QSAR models can be invaluable for predicting the activity of unsynthesized compounds, prioritizing synthetic efforts, and providing insights into the molecular properties that drive activity. tandfonline.com

Framework of a QSAR Study: A typical QSAR study involves several key steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for kinase inhibition) is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

1D/2D Descriptors: Molecular weight, atom counts, topological indices, etc. nih.gov

3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moments), and hydrophobic parameters (e.g., logP). nih.govmdpi.com

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation to model the relationship. chemrevlett.com

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large and they may be correlated. tandfonline.com

Machine Learning Algorithms: More advanced techniques like Artificial Neural Networks (ANN) can capture complex, non-linear relationships. nih.gov

Model Validation: The robustness and predictive ability of the generated model are rigorously assessed using statistical metrics. Key validation parameters include:

Correlation Coefficient (R²): Measures how well the model fits the training data.

Cross-validated Correlation Coefficient (Q²): Assesses the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. mdpi.com

Predictive R² (R²_pred): Evaluates the model's ability to predict the activity of the external test set compounds. nih.gov

Application to Nicotinonitrile Derivatives: While a specific QSAR model for this compound analogues has not been reported in the reviewed literature, numerous QSAR studies on related pyridine-based kinase inhibitors nih.govnih.govmdpi.comacs.org and nicotinic receptor ligands demonstrate the utility of this approach. For example, a 3D-QSAR model for pyridine/pyrimidine Mer kinase inhibitors successfully identified key steric and electronic features for activity. nih.gov Similarly, a 2D-QSAR model for pyridine-3-carbonitriles with vasorelaxant activity was developed to guide further design.

A hypothetical QSAR model for this compound analogues targeting a specific kinase might reveal that activity is positively correlated with certain electrostatic features on the pyridine ring and negatively correlated with steric bulk at a specific position, providing clear, actionable guidance for designing the next generation of inhibitors.

Chemical Reactivity and Derivatization Strategies for 5 3,5 Dichlorophenyl Nicotinonitrile

Reactions at the Nitrile Functionality (e.g., hydrolysis, reduction, nucleophilic addition)

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. numberanalytics.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. numberanalytics.com Under acidic or basic conditions, 5-(3,5-dichlorophenyl)nicotinonitrile can be converted to 5-(3,5-dichlorophenyl)nicotinic acid or 5-(3,5-dichlorophenyl)nicotinamide, respectively. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, such as hydrochloric acid, to yield the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org In base-catalyzed hydrolysis, heating with an aqueous alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid and ammonia. libretexts.org The continuous hydrolysis of cyanopyridines can be employed to produce the corresponding amides and carboxylic acids in high yields. google.com

Reduction: The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4), which converts the nitrile to 5-(3,5-dichlorophenyl)pyridin-3-yl)methanamine. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. libretexts.org

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. chemistrysteps.com Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield, after workup, 1-(5-(3,5-dichlorophenyl)pyridin-3-yl)ethan-1-one.

Table 1: Reactions at the Nitrile Functionality of this compound
Reaction TypeReagentsProduct
Acidic HydrolysisH₃O⁺, Δ5-(3,5-Dichlorophenyl)nicotinic acid
Basic HydrolysisOH⁻, H₂O, Δ5-(3,5-Dichlorophenyl)nicotinamide
Reduction1. LiAlH₄ 2. H₂O(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanamine
Nucleophilic Addition (Grignard)1. CH₃MgBr 2. H₃O⁺1-(5-(3,5-Dichlorophenyl)pyridin-3-yl)ethan-1-one

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.org The presence of the electron-withdrawing nitrile and dichlorophenyl groups further deactivates the ring. Electrophilic substitution, if it occurs, is expected to direct the incoming electrophile to the meta-position relative to the nitrogen atom (C4 and C6). wikipedia.org However, the pyridine nitrogen can be protonated or coordinate to a Lewis acid catalyst, which would make the ring even more electron-deficient and less reactive. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C6). wikipedia.orgnih.gov The presence of a good leaving group at these positions would facilitate the reaction. In the case of this compound, substitution would likely require harsh conditions or activation of the ring. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Electron-withdrawing groups, like the nitrile group, can activate the ring towards nucleophilic attack. libretexts.org

Modifications of the Dichlorophenyl Moiety (e.g., further halogenation, aryl coupling reactions)

The dichlorophenyl ring offers another site for chemical modification.

Further Halogenation: While the dichlorophenyl ring is already substituted with two chlorine atoms, further halogenation could potentially be achieved under forcing conditions, leading to trichlorophenyl derivatives. However, the existing chloro-substituents are deactivating and ortho, para-directing, which would influence the position of any additional halogen.

Aryl Coupling Reactions: The chlorine atoms on the phenyl ring can participate in various transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids, or other similar reactions like Stille or Heck couplings, could be employed to form new carbon-carbon bonds, replacing one or both chlorine atoms with other aryl or alkyl groups. researchgate.net These reactions are powerful tools for creating more complex molecular architectures. For instance, coupling with phenylboronic acid in the presence of a palladium catalyst could yield 5-(3-chloro-5-phenylphenyl)nicotinonitrile or 5-([1,1':3',1''-terphenyl]-5'-yl)nicotinonitrile. Radical coupling of aryl halides to arenes is another potential pathway for forming new aryl-aryl bonds. strath.ac.uk

Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for various functionalization reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then influence the reactivity of the pyridine ring in subsequent reactions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This modification introduces a positive charge on the nitrogen atom, which can significantly alter the electronic properties and solubility of the molecule.

Coordination to Metal Centers: The pyridine nitrogen can act as a ligand, coordinating to various metal centers. This property is useful in the design of metal complexes with specific catalytic or material properties. For example, pyridine-3,5-dicarboxylate (B1229872) has been used as a ligand to synthesize binuclear and heterotetranuclear complexes. rsc.org

Development of Novel Derivatization Reagents and Methods for Analytical Purposes

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. psu.edu

Enhancing Spectroscopic Detectability through Derivatization

For analytical purposes, such as in high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV-Vis or fluorescence detection. psu.edu For instance, if the nitrile group of this compound were hydrolyzed to a carboxylic acid, the resulting acid could be reacted with a fluorescent labeling agent. Similarly, if the nitrile were reduced to an amine, the amine could be derivatized. Chemical derivatization can also increase the ionization efficiency in mass spectrometry. nih.gov A study on the derivatization of L-p-boronophenylalanine utilized 4-iodobenzonitrile (B145841) in a Suzuki coupling reaction to form a fluorescent cyanobiphenyl derivative for HPLC analysis. nih.gov

Synthesis of Precursors for Complex Chemical Architectures

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. minia.edu.eg The ability to selectively modify the nitrile group, the pyridine ring, and the dichlorophenyl moiety allows for a modular approach to building intricate chemical structures. nih.gov For example, the nitrile group can be a precursor for the formation of heterocyclic rings, such as 1,3,5-triazines through cyclotrimerization. researchgate.netnih.gov The various functional groups that can be introduced provide handles for further synthetic transformations, enabling the construction of novel compounds with potential applications in materials science or medicinal chemistry.

Table 2: Potential Derivatization Strategies for this compound
Functional GroupDerivatization ReactionPotential Application
NitrileHydrolysis to Carboxylic AcidFormation of amides, esters; attachment of spectroscopic labels
NitrileReduction to AmineFormation of amides, imines; attachment of spectroscopic labels
Pyridine RingNucleophilic Aromatic SubstitutionIntroduction of new functional groups
Dichlorophenyl MoietySuzuki-Miyaura CouplingFormation of biaryl and polyaryl structures
Pyridine NitrogenN-Oxidation / N-AlkylationModification of electronic properties and solubility

Advanced Research Directions and Theoretical Applications in 5 3,5 Dichlorophenyl Nicotinonitrile Chemistry

Molecular Interactions and Supramolecular Chemistry

Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. mdpi.com The specific arrangement of functional groups in 5-(3,5-Dichlorophenyl)nicotinonitrile provides a rich landscape for studying these forces, which govern its behavior in both the solid state and solution.

While this compound lacks strong traditional hydrogen bond donors like -OH or -NH2, it can participate in weaker, non-conventional hydrogen bonds that significantly influence molecular assembly. The nitrogen atom of the nitrile group and the nitrogen atom of the pyridine (B92270) ring are potential hydrogen bond acceptors.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupInteraction TypeExpected Influence on Assembly
Aromatic C-H (Pyridine)Pyridine NitrogenC—H···NFormation of linear or zigzag chains. researchgate.net
Aromatic C-H (Phenyl)Pyridine NitrogenC—H···NCross-linking of molecular chains.
Aromatic C-H (Pyridine)Nitrile NitrogenC—H···NDimer formation or chain propagation.
Aromatic C-H (Phenyl)Nitrile NitrogenC—H···NStabilization of 3D packing motifs.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrile or pyridine nitrogen. mdpi.comnih.gov The chlorine atoms in this compound, attached to an electron-withdrawing phenyl ring, are expected to have a region of positive electrostatic potential (a σ-hole) opposite the C-Cl covalent bond, making them effective halogen bond donors.

The strength of halogen bonds increases in the order Cl < Br < I, but can be enhanced by the presence of electron-withdrawing groups on the same ring. nih.gov Theoretical and experimental studies on related systems show that I···N(nitrile) halogen bonds are a common feature in cocrystals. researchgate.net It is therefore highly probable that the chlorine atoms of this compound can form C—Cl···N(nitrile) and C—Cl···N(pyridine) halogen bonds. These interactions are highly directional and can be a powerful tool in crystal engineering to construct robust supramolecular assemblies with predictable geometries. researchgate.netnih.gov The primary forces governing these bonds are electrostatic, though dispersion and induction also contribute significantly. nih.govdntb.gov.ua

The presence of two aromatic rings—the electron-deficient pyridine and the electron-rich dichlorophenyl ring—creates significant potential for π-stacking interactions. These interactions are crucial in the self-assembly of conjugated polymers and play a central role in ligand binding within medicinal chemistry. nih.govrsc.org The assembly can be driven by:

π-π Stacking: Interactions between the pyridine and/or dichlorophenyl rings of adjacent molecules. This can occur in face-to-face or offset configurations, contributing to the formation of columnar or layered structures.

Nitro-π Stacking: While not present in this molecule, related studies on nitrophenyl derivatives highlight the importance of interactions between electron-deficient and electron-rich π-systems, a principle that applies here. researchgate.net

The interplay between the quadrupole moments of the two different aromatic rings can lead to highly ordered packing arrangements. Van der Waals forces, although less directional, provide a general cohesive energy that stabilizes the crystal lattice and influences the density of the packed structure. In solution, these π-stacking interactions can lead to the formation of aggregates or pre-associates, which can be precursors to crystallization or influence the compound's behavior in biological systems. nih.gov

Chemoinformatics and Machine Learning Approaches for Predicting Reactivity and Synthesizability

Modern computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound without the need for extensive empirical testing.

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, its structure can be converted into a set of numerical descriptors (e.g., topological indices, quantum chemical parameters, molecular fingerprints). These descriptors can be used to build quantitative structure-property relationship (QSPR) models to predict physical properties, or quantitative structure-activity relationship (QSAR) models to predict biological activity.

Machine learning (ML) models, particularly deep learning, can be trained on large databases of known chemical reactions and synthesized compounds to predict the reactivity and synthesizability of new molecules. mit.edunih.gov An ML model could be developed to:

Predict Reactivity: By analyzing the electronic features of the this compound scaffold (e.g., sites susceptible to nucleophilic or electrophilic attack), an ML model could predict its likely reaction products under various conditions.

Assess Synthesizability: A trained ML model can assign a "synthesizability score" to a target molecule based on the complexity of its structure and the known success rates of the chemical transformations required to build it. nih.gov This can guide synthetic chemists toward more efficient routes.

Table 2: Representative Molecular Descriptors for Chemoinformatics Modeling of this compound

Descriptor ClassSpecific ExampleInformation Encoded
Topological Wiener IndexMolecular branching and size.
Electronic HOMO/LUMO EnergiesElectron-donating/accepting ability, reactivity.
Geometrical Molecular Surface AreaSteric properties, potential for intermolecular interaction.
Constitutional Molecular WeightBasic molecular composition.
Quantum Chemical Partial ChargesDistribution of charge, sites for electrostatic interaction.

Rational Design of Materials Based on this compound Scaffolds

The predictable, directional nature of the non-covalent interactions exhibited by the this compound scaffold makes it an excellent building block for the rational design of novel materials. nih.gov By understanding and controlling the interplay of hydrogen bonding, halogen bonding, and π-stacking, it is possible to engineer materials with specific, tailored properties.

Crystal Engineering and Co-crystals: The strong halogen and hydrogen bond acceptor sites (nitrile and pyridine nitrogens) combined with the halogen bond donating chlorine atoms and π-rich/deficient rings make this molecule a prime candidate for co-crystallization. By combining it with molecules that have complementary functional groups (e.g., hydrogen bond donors), it is possible to create new crystalline materials with modified physical properties like solubility, melting point, and stability.

Organic Electronics: The extended π-system and the potential for ordered π-stacking suggest that derivatives of this scaffold could be explored for applications in organic electronics. The ordered stacking of aromatic rings is essential for charge transport in organic semiconductors.

Porous Materials: By designing derivatives with more complex geometries, it may be possible to create self-assembling networks that form porous materials. The pore size and chemical nature of these materials could be tuned for applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid, anisotropic shape of the molecule is a key feature of many liquid crystalline compounds. The directional intermolecular forces, particularly halogen bonding, can be effective in constructing supramolecular mesogens. nih.gov Judicious modification of the scaffold, for instance by adding flexible alkyl chains, could lead to the development of new liquid crystalline materials.

The rational design process leverages the foundational knowledge of its supramolecular chemistry to build complexity and function, making the this compound scaffold a versatile platform for materials innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.